molecular formula C12H17IO3 B2674245 ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate CAS No. 2490400-69-4

ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate

Cat. No.: B2674245
CAS No.: 2490400-69-4
M. Wt: 336.169
InChI Key: XASOCXSMDJMDSY-UHFFFAOYSA-N
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Description

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate (CAS: 2490374-81-5) is a sp³-rich bicyclic compound featuring a bicyclo[2.1.1]hexane core fused with a spiro-connected cyclobutane via an oxygen atom. Its molecular formula is C₁₁H₁₅IO₄ (MW: 338.14 g/mol), with an XLogP3 value of 0.9, indicating moderate lipophilicity . The iodomethyl group (-CH₂I) and ethyl carboxylate ester (-COOEt) make it a versatile intermediate for further functionalization, particularly in medicinal chemistry and drug design .

Properties

IUPAC Name

ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO3/c1-2-15-9(14)11-6-10(7-11,8-13)16-12(11)4-3-5-12/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASOCXSMDJMDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCC3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which is often catalyzed by photochemical or Lewis acid catalysts . The reaction conditions usually require specific wavelengths of light or specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

scalable synthetic routes involving photochemical cycloaddition and subsequent functional group modifications are potential methods for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds .

Scientific Research Applications

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key analogs differ in substituents and spiro-connected rings. A comparative analysis is summarized below:

Compound Name Substituent Spiro Ring Molecular Formula MW (g/mol) Key Properties/Applications References
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate Iodomethyl Cyclobutane C₁₁H₁₅IO₄ 338.14 Synthetic intermediate; drug design
Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate Azidomethyl Oxane (tetrahydropyran) C₁₂H₁₇N₃O₄ 279.28 Click chemistry applications
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate hydrochloride Aminomethyl Cyclobutane C₁₂H₂₀ClNO₃ 262.0 Amide/peptide coupling; polar derivatives
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.1.1]hexane-1-carboxylate Boronate ester None C₁₈H₂₉BO₄ 336.23 Suzuki-Miyaura cross-coupling reactions
Key Observations:
  • Iodomethyl vs. Azidomethyl/Aminomethyl: The iodomethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., forming amines or azides). In contrast, the azidomethyl derivative () is suited for bioorthogonal "click" reactions, while the aminomethyl hydrochloride () facilitates polar derivatives for solubility optimization .
  • Spiro Ring Variations : Cyclobutane introduces strain and rigidity, whereas oxane (tetrahydropyran) in the azidomethyl analog () may improve metabolic stability .

Drug Design and Medicinal Chemistry

  • The bicyclo[2.1.1]hexane scaffold is prized for its ability to mimic para-substituted phenyl rings while offering superior solubility and reduced planarity .
  • The iodomethyl derivative serves as a versatile intermediate; for example, substitution with nucleophiles (e.g., amines) can generate bioactive molecules .

Challenges and Limitations

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